methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Description
Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (CAS 713111-73-0) is a bicyclic heterocyclic compound featuring a fused thiophene-pyran ring system. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of 241.31 g/mol . The compound is synthesized via the Gewald reaction, a well-established method for 2-aminothiophene derivatives, starting from tetrahydro-4H-pyran-4-one and utilizing elemental sulfur and a cyanoacetate ester under basic conditions . Key structural features include:
- A methyl ester group at position 2.
- 5,5-Dimethyl substituents on the pyran ring, enhancing steric bulk and influencing conformational stability.
- A 2-amino group on the thiophene ring, which serves as a reactive site for further functionalization (e.g., acylation, sulfonation) .
The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for designing inhibitors targeting microbial or enzymatic activity .
Properties
IUPAC Name |
methyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-11(2)4-6-7(5-15-11)16-9(12)8(6)10(13)14-3/h4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGGVCOTTKLQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Multi-Step Organic Synthesis Approaches
Thiophene Precursor Preparation
The synthesis begins with a functionalized thiophene derivative. For example:
- 2-Amino-3-carboxythiophene is prepared via the Gewald reaction, combining ketones, sulfur, and cyanoacetates under basic conditions.
- Methyl esterification of the carboxylic acid group using methanol and thionyl chloride yields methyl 2-aminothiophene-3-carboxylate.
Cyclization to Form the Pyran Ring
Cyclization is achieved using a diketone or keto-ester under acidic catalysis, as detailed in US3969358A:
- Reagents : 5,5-Dimethyl-1,3-cyclohexanedione and concentrated sulfuric acid.
- Conditions : Reflux in anhydrous toluene at 110°C for 6 hours.
- Mechanism : Acid-catalyzed keto-enol tautomerization facilitates nucleophilic attack by the thiophene’s amino group, forming the pyran ring.
Functional Group Modifications
Post-cyclization steps introduce critical substituents:
- Amination : Treatment with ammonia in ethanol under pressure (120°C, 12 hours) installs the 2-amino group.
- Esterification : Methanol and acetyl chloride quench residual carboxylic acid intermediates.
Cyclization Optimization Strategies
Patent US3969358A highlights catalytic systems to enhance yield and purity:
Table 1: Catalytic Systems for Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 110 | 68 | 92 |
| PTSA | DCM | 40 | 75 | 95 |
| BF₃·Et₂O | THF | 65 | 82 | 98 |
Key findings:
Industrial Production Techniques
Continuous Flow Reactors
Scalable synthesis employs continuous flow systems to address exothermicity and intermediate instability:
- Microreactors enable precise temperature control (60–70°C) and reduce reaction times from hours to minutes.
- In-line purification via silica cartridges eliminates batch-wise chromatography, enhancing throughput.
Crystallization Optimization
Industrial processes prioritize crystallization for cost-effective purification:
- Solvent system : Ethanol/water (7:3 v/v) achieves >99% purity after two recrystallizations.
- Yield recovery : 89% of the target compound is recovered, minimizing waste.
Comparative Analysis of Synthetic Routes
Table 2: Laboratory vs. Industrial Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Cyclization Catalyst | BF₃·Et₂O | H₂SO₄ (recyclable) |
| Reaction Time | 6 hours | 30 minutes (flow system) |
| Annual Output | 10 kg | 500 kg |
| Cost per Kilogram | $1,200 | $300 |
Industrial methods prioritize catalyst recyclability and solvent recovery, reducing costs by 75%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thieno[2,3-c]pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Pharmacology
Mechanism of Action : Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has been identified as a potent inhibitor of Ras-related GTPases, particularly Rab7. This inhibition plays a crucial role in cellular processes such as vesicle trafficking and signal transduction.
Case Study : In vitro studies demonstrated that this compound effectively antagonizes Rab7 GTPase activity, leading to reduced class switch DNA recombination (CSR) in B cells. This effect is significant for understanding immune responses and developing therapies for autoimmune diseases .
Antimicrobial Research
Application : The thieno[2,3-c]pyran structure of this compound is being explored for its potential to develop new antimicrobial agents.
Results : Derivatives synthesized from this compound have shown inhibitory effects against various bacterial strains. This indicates its utility in medicinal chemistry for creating more effective antimicrobial compounds .
Neuropharmacology
Potential Use : Research has investigated the compound's neuroprotective properties due to its ability to modulate neurotransmitter systems.
Methods : In vitro and in vivo studies involve administering the compound to neuronal cultures or animal models to assess its protective effects against neurotoxic agents .
Chemical Biology
Role in Protein Interactions : The compound is utilized to study protein interactions involving GTPases and their regulatory roles in cellular signaling pathways.
Methodology : Techniques such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET) are employed to observe the compound's effects on protein interactions .
Synthesis of Derivatives
This compound serves as a building block for synthesizing more complex heterocyclic compounds. The versatility of its chemical structure allows for the introduction of various functional groups through substitution reactions .
Table 1: Summary of Applications
| Application Area | Mechanism/Action | Key Findings/Outcomes |
|---|---|---|
| Pharmacology | Inhibits Rab7 GTPase | Reduces CSR in B cells |
| Antimicrobial | Potential antimicrobial agent | Effective against various bacterial strains |
| Neuropharmacology | Modulates neurotransmitter systems | Neuroprotective effects observed |
| Chemical Biology | Studies protein interactions | Insights into GTPase regulatory roles |
| Synthesis | Building block for derivatives | Enables creation of complex heterocycles |
Mechanism of Action
The mechanism by which methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate and its analogs are summarized below:
Structural and Physicochemical Comparisons
Key Differences and Implications
Ester Group Variations: The methyl ester in the target compound confers lower molecular weight and higher volatility compared to ethyl esters (e.g., C₁₂H₁₇NO₃S, MW 255.33) . Ethyl esters generally exhibit improved metabolic stability and lipophilicity, enhancing bioavailability in drug candidates .
Substituents at C2: The 2-amino group in the parent compound is a versatile site for derivatization. For example, substitution with a perfluorobenzamido group (as in C₁₇H₁₃F₅N₂O₃S) significantly enhances antimicrobial potency, achieving an MIC of 67 nM against Mycobacterium tuberculosis .
Pyran Ring Modifications: The 5,5-dimethyl substituents in the target compound reduce ring flexibility, favoring planar conformations that enhance π-π stacking interactions in protein binding . Analogs lacking these groups (e.g., ethyl 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate, CAS 1169491-11-5) show reduced steric hindrance but lower thermal stability .
Carboxamide Derivatives :
- Replacing the ester with a carboxamide (C₁₀H₁₄N₂O₂S) increases hydrogen-bonding capacity, improving solubility in aqueous media .
Biological Activity
Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 713111-73-0
- Molecular Formula : C11H15NO3S
- Molecular Weight : 241.31 g/mol
- Boiling Point : 413.2 °C (predicted)
- Density : 1.235 g/cm³ (predicted)
Synthesis
The synthesis of this compound typically involves several organic reactions. The most common methods include multi-step synthesis that integrates various reagents and conditions to achieve the desired product. Specific details on the synthetic routes can be found in chemical literature and databases .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have shown that derivatives of thieno[2,3-c]pyran compounds possess substantial radical scavenging abilities .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably:
These values indicate promising cytotoxic activity compared to standard chemotherapeutic agents like Doxorubicin.
The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. Morphological changes observed under microscopy suggest that treated cells undergo significant alterations indicative of apoptotic processes, such as membrane blebbing and nuclear disintegration .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antioxidant Screening :
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for structural confirmation of methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate?
- Methodology :
- Use 1H and 13C NMR to identify proton and carbon environments, supplemented by DEPT experiments to distinguish CH, CH2, and CH3 groups.
- 2D NMR (e.g., COSY, HSQC, HMBC) resolves connectivity in complex heterocyclic systems, particularly for overlapping signals in the thieno-pyran scaffold.
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and isotopic patterns.
- Reference : Analogous compounds in synthetic studies highlight the necessity of multi-spectral validation to avoid misassignment .
Q. How can researchers optimize synthetic yields of this compound?
- Methodology :
- Employ cyclocondensation reactions under inert atmospheres (argon/nitrogen) to minimize oxidation of the thieno-pyran core.
- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
- Monitor reaction progress with TLC or HPLC to identify intermediate byproducts .
Q. What analytical methods ensure purity for pharmacological testing?
- Methodology :
- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Elemental analysis (C, H, N, S) to confirm stoichiometric purity.
- Karl Fischer titration to quantify residual moisture, critical for hygroscopic samples .
Advanced Research Questions
Q. How can discrepancies in NMR data for diastereomers or tautomers be resolved?
- Methodology :
- Perform variable-temperature NMR to identify dynamic equilibria (e.g., ring-chain tautomerism).
- Use chiral shift reagents or derivatization (e.g., Mosher’s esters) to distinguish enantiomers.
- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to validate assignments .
Q. What in vitro models are suitable for evaluating cytotoxicity against multidrug-resistant (MDR) cancer lines?
- Methodology :
- Use MDR cell lines (e.g., NCI/ADR-RES for doxorubicin resistance) and MTT assays to measure IC50 values.
- Include verapamil (P-glycoprotein inhibitor) as a control to assess efflux pump involvement.
- Validate selectivity via parallel testing on non-tumorigenic cell lines (e.g., HEK-293) .
Q. How can computational tools predict environmental persistence or metabolic pathways?
- Methodology :
- Apply QSAR models (e.g., EPI Suite, TEST) to estimate biodegradation half-lives and bioaccumulation factors.
- Simulate phase I/II metabolism using CYP450 docking (AutoDock Vina) and UGT/SULT enzyme reactivity databases (PISTACHIO, REAXYS).
- Validate predictions with high-resolution LC-MS/MS in microsomal incubation studies .
Q. How should researchers address low solubility in aqueous assay buffers?
- Methodology :
- Prepare DMSO stock solutions (≤0.1% v/v) to avoid solvent cytotoxicity.
- Use β-cyclodextrin inclusion complexes or nanoparticle encapsulation to enhance dispersibility.
- Measure logP values (shake-flask method) to guide co-solvent selection (e.g., PEG-400, Cremophor EL) .
Contradiction Analysis & Experimental Design
Q. How to reconcile conflicting bioactivity data across studies?
- Methodology :
- Standardize cell culture conditions (passage number, serum type) and compound pre-treatment times .
- Perform dose-response curves in triplicate with internal controls (e.g., cisplatin for cytotoxicity).
- Use multivariate statistical analysis (ANOVA, principal component analysis) to identify confounding variables .
Q. What controls are critical in SAR studies of thieno-pyran derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
